An In-Depth Technical Guide to 4-Chloro-1,10-phenanthroline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-1,10-phenanthroline: Properties, Synthesis, and Applications
Executive Summary: 4-Chloro-1,10-phenanthroline is a pivotal heterocyclic compound, distinguished by the versatile 1,10-phenanthroline scaffold and a strategically positioned chlorine atom. This chlorine atom acts as a reactive handle, making the molecule an essential building block for the synthesis of a wide array of functionalized phenanthroline derivatives. Its ability to act as a bidentate chelating ligand, coupled with the electron-withdrawing nature of the chloro group, allows for the fine-tuning of the electronic properties of metal complexes. This guide offers a comprehensive overview of its chemical and physical properties, established synthesis and purification protocols, key applications in organic synthesis and coordination chemistry, and crucial safety information for laboratory professionals.
Physicochemical and Spectroscopic Properties
4-Chloro-1,10-phenanthroline is a solid, typically appearing as a light yellow or off-white powder at room temperature.[1] The core physicochemical data are essential for its application in experimental design, influencing choices of solvents, reaction temperatures, and purification methods.
Table 1: Core Physicochemical Properties of 4-Chloro-1,10-phenanthroline
| Property | Value | Source(s) |
| CAS Number | 1891-14-1 | [2][3] |
| Molecular Formula | C₁₂H₇ClN₂ | [2] |
| Molecular Weight | 214.65 g/mol | [2][3] |
| Appearance | Solid | [3][4] |
| Melting Point | 180-230 °C | [2] |
| Boiling Point (Predicted) | 380.5 ± 22.0 °C at 760 mmHg | [2] |
| pKa (Predicted) | 4.11 ± 0.10 | [2] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [2] |
Solubility: While specific quantitative data is sparse, 4-chloro-1,10-phenanthroline is generally soluble in various organic solvents such as ethanol and acetone.[1] Its solubility behavior is crucial for its use in synthesis and for purification processes like recrystallization.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 4-chloro-1,10-phenanthroline is dominated by two key features: its nature as a chelating ligand and the reactivity of its carbon-chlorine bond.
2.1. Coordination Chemistry: Like its parent molecule, 1,10-phenanthroline, the two nitrogen atoms are positioned to form strong, stable five-membered rings with a variety of metal ions.[1] This chelating ability is fundamental to its application in forming metal complexes for catalysis and materials science. The presence of the electron-withdrawing chlorine atom at the 4-position modulates the electron density of the aromatic system, influencing the stability and redox properties of the resulting metal complexes.
2.2. Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is the molecule's primary reactive site for synthetic modification. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups (e.g., amines, thiols, alkoxides), making it an invaluable precursor for designing complex, functionalized phenanthroline ligands.[5][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-1,10-phenanthroline.
Synthesis and Purification Protocols
The synthesis of 4-chloro-1,10-phenanthroline is typically achieved from 1,10-phenanthroline through an N-oxidation followed by chlorination. This well-established route provides good yields of the desired product.
Caption: A typical synthetic workflow for 4-Chloro-1,10-phenanthroline.
3.1. Detailed Synthesis Protocol (Illustrative):
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Step 1: N-Oxidation: Dissolve 1,10-phenanthroline monohydrate in a suitable solvent like glacial acetic acid. Add an oxidizing agent (e.g., hydrogen peroxide) and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Chlorination: After the formation of the N-oxide is complete, the solvent is removed. The crude N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) and heated under reflux. Causality Note: POCl₃ serves as both the chlorinating agent and a dehydrating solvent in this step.
-
Step 3: Work-up and Isolation: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The solution is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
3.2. Purification Protocol: The crude 4-chloro-1,10-phenanthroline can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel.[7] The purity of the final product should be validated by analytical techniques like ¹H NMR spectroscopy and melting point analysis.
Key Applications in Research and Development
The unique structural and electronic properties of 4-chloro-1,10-phenanthroline make it a valuable tool in several scientific domains.
4.1. Precursor for Advanced Ligand Design: The primary application is its role as a synthetic intermediate. The reactive chlorine atom allows for the facile introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitution.[6] This enables the synthesis of tailored ligands with specific steric and electronic properties for applications in:
-
Homogeneous Catalysis: Modifying the phenanthroline scaffold can tune the activity and selectivity of metal catalysts for various organic transformations.[8]
-
Materials Science: Functionalized phenanthrolines are used to create photoactive and luminescent materials, including components for organic light-emitting diodes (OLEDs).[5]
4.2. Drug Development and Bioinorganic Chemistry: The 1,10-phenanthroline core is a known pharmacophore present in molecules with biological activity, including anticancer and antibacterial properties.[1] 4-Chloro-1,10-phenanthroline serves as a starting point for creating new derivatives for screening as potential drug candidates.[5] Metal complexes of these derived ligands are also studied as artificial nucleases for DNA footprinting and as potential therapeutic agents.[9]
Experimental Protocol: Synthesis of a Substituted Phenanthroline via SNAr
-
Objective: To replace the chloro group with an amine to demonstrate the utility of 4-chloro-1,10-phenanthroline as a building block.
-
Step 1: Reaction Setup: In a round-bottom flask, combine 4-chloro-1,10-phenanthroline (1 equivalent), the desired amine (e.g., aniline, 1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Step 2: Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C. Monitor the reaction's progress using TLC.
-
Step 3: Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Step 4: Purification & Validation: Collect the solid by filtration and purify it via column chromatography or recrystallization. Confirm the structure of the resulting 4-amino-substituted phenanthroline derivative using NMR and mass spectrometry.
Safety, Handling, and Storage
4-Chloro-1,10-phenanthroline is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: It is toxic if swallowed, in contact with skin, or if inhaled.[3][4] The GHS signal word is "Danger" with the pictogram GHS06 (skull and crossbones).[3][4]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid generating dust.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] It should be stored under an inert atmosphere at a recommended temperature of 2-8°C.[2][3] Keep away from oxidizing agents and sources of ignition.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
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Abebe, A., & Taddesse, A. M. (2019). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 5(1), 1604533.
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Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782.
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